molecular formula C12H11Cl2N B1143441 2'-Chlorobiphenyl-4-ylamine hydrochloride CAS No. 1204-42-8

2'-Chlorobiphenyl-4-ylamine hydrochloride

Cat. No.: B1143441
CAS No.: 1204-42-8
M. Wt: 240.12844
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Chlorobiphenyl-4-ylamine hydrochloride is an organic compound with the molecular formula C12H10ClN. It is a derivative of biphenyl, where a chlorine atom is substituted at the 2’ position and an amine group at the 4 position. This compound is often used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chlorobiphenyl-4-ylamine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of 2’-Chlorobiphenyl-4-ylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-Chlorobiphenyl-4-ylamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme inhibition and protein binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2’-Chlorobiphenyl-4-ylamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    2-Amino-4’-chlorobiphenyl: Similar structure but with the amine group at the 2 position and chlorine at the 4’ position.

    4-Chlorobiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.

    2-Chlorobiphenyl: Lacks the amine group, similar to 4-Chlorobiphenyl.

Uniqueness: 2’-Chlorobiphenyl-4-ylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual functional groups (chlorine and amine) allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

4-(2-chlorophenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN.ClH/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXKXUPQEXOALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698133
Record name 2'-Chloro[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-42-8
Record name 2'-Chloro[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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